Product packaging for Ethyl 2-bromo-3-cyano-5-iodobenzoate(Cat. No.:CAS No. 1805183-67-8)

Ethyl 2-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1448874
CAS No.: 1805183-67-8
M. Wt: 379.98 g/mol
InChI Key: PLHXDCQJAZGGGN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-iodobenzoate is a multi-functionalized benzoate ester of high value in organic synthesis and drug discovery research. This compound features three key reactive sites: bromo, iodo, and cyano substituents on the aromatic ring, making it a versatile and advanced building block for constructing complex molecules. The presence of two different halogen atoms (bromine and iodine) allows for sequential and site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the controlled introduction of new carbon-carbon or carbon-heteroatom bonds. The electron-withdrawing nitrile (cyano) group is a key pharmacophore in medicinal chemistry and can be converted into other valuable functional groups, including carboxylic acids, amides, and amines . Compounds of this class are particularly useful in the exploration of radical-mediated transformations. The cyano group can participate in intramolecular migration reactions, a process where a carbon-centered radical adds to the nitrile group, leading to its translocation to a different carbon atom within the molecule. This sophisticated strategy is useful for the site-selective functionalization of organic molecules and for accessing substituted structures that are challenging to prepare by other means . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting, wearing suitable protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrINO2 B1448874 Ethyl 2-bromo-3-cyano-5-iodobenzoate CAS No. 1805183-67-8

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHXDCQJAZGGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Benzoic Acid

  • Starting from 2-amino-3-bromo-5-iodobenzoic acid (or a closely related intermediate), esterification is performed using ethanol and an acid catalyst or thionyl chloride in methanol/ethanol under reflux to yield the corresponding ethyl or methyl ester.
  • Example: Treatment of 2-amino-4-bromo-3-fluorobenzoic acid with thionyl chloride in methanol at 0 °C to 100 °C yields methyl 2-amino-4-bromo-3-fluorobenzoate with high yield (94%).

Cyanation to Introduce the Cyano Group

  • Cyanation is often performed by reacting the halogenated aromatic ester with a cyanide source such as copper(I) cyanide under nitrogen atmosphere in an organic solvent.
  • This step converts a halogen substituent (usually iodine or bromine) into the cyano group.
  • For example, in related compounds, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester is dissolved in an organic solvent and reacted with cyanide under nitrogen protection to obtain 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Bromination

  • Bromination at the 2-position can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Controlled conditions (temperature, solvent, and reagent equivalents) are critical to ensure regioselectivity and avoid polybromination.
  • This step is often performed before or after cyanation depending on the synthetic route.

Representative Synthetic Route (Hypothetical for this compound)

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-amino-3-bromo-5-iodobenzoic acid Ethanol, acid catalyst or SOCl2/EtOH reflux Ethyl 2-amino-3-bromo-5-iodobenzoate ~90 Esterification step
2 Ethyl 2-amino-3-bromo-5-iodobenzoate Iodine, Ag2SO4, EtOH, ambient temperature Ethyl 2-amino-3-bromo-5-iodobenzoate (iodination if needed) 85-90 Iodination step if iodine not present
3 Halogenated ethyl ester (e.g., iodide position) CuCN, organic solvent, N2 atmosphere This compound 70-80 Cyanation via nucleophilic substitution
4 Intermediate NBS or Br2, acetic acid/DCM, controlled temp Final this compound 75-85 Bromination step

Key Reaction Parameters and Conditions

Reaction Step Reagents/Conditions Temperature Time Atmosphere Notes
Esterification Ethanol + acid catalyst or SOCl2/MeOH 0 °C to reflux 4–16 hours Inert (argon) Control to avoid hydrolysis
Iodination Iodine + silver sulfate in ethanol Ambient (20–25 °C) 30–60 minutes Ambient Efficient selective iodination
Cyanation Copper(I) cyanide in organic solvent 50–80 °C 2–5 hours Nitrogen Requires inert atmosphere
Bromination N-Bromosuccinimide or Br2 in acetic acid/DCM 0–25 °C 1–5 hours Ambient Regioselective bromination

Research Findings and Analysis

  • The iodination step using iodine and silver sulfate is a mild and efficient method, yielding high purity iodinated esters with minimal side reactions.
  • Cyanation via copper(I) cyanide is a well-established approach for converting aryl halides to nitriles, providing good yields and functional group tolerance.
  • Bromination using NBS or bromine under controlled conditions allows selective substitution at the 2-position without affecting other sensitive groups such as cyano or ester moieties.
  • Protection of amino or hydroxyl groups may be necessary in related compounds to prevent side reactions during halogenation or cyanation, although in the target compound these groups are absent.
  • The sequence of halogenation and cyanation can be optimized depending on the stability and reactivity of intermediates; typically, iodination precedes cyanation due to the higher reactivity of aryl iodides in nucleophilic substitution.

Summary Table of Preparation Methods for this compound

Step No. Reaction Type Reagents/Conditions Purpose Yield Range (%) Reference
1 Esterification Ethanol + acid catalyst or SOCl2/MeOH reflux Formation of ethyl benzoate ester ~90
2 Iodination Iodine + Ag2SO4 in ethanol, ambient temp Introduction of iodine substituent 85–90
3 Cyanation CuCN, organic solvent, nitrogen atmosphere Introduction of cyano group 70–80
4 Bromination NBS or Br2 in acetic acid/DCM, controlled temp Introduction of bromine substituent 75–85

Chemical Reactions Analysis

Ethyl 2-bromo-3-cyano-5-iodobenzoate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-iodobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers use this compound to study the effects of halogenated benzoic acid derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-iodobenzoate involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the cyano group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in studying enzyme inhibition, receptor activation, or other biochemical pathways .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The bromo and cyano groups in the target compound create a strongly electron-deficient aromatic ring, favoring electrophilic attack at meta/para positions relative to the electron-withdrawing groups. In contrast, the dimethylamino group in Ethyl 2-(dimethylamino)-5-iodobenzoate donates electron density, activating the ring for electrophilic substitution at ortho/para positions .
  • Lipophilicity : The difluoromethoxy group in Ethyl 2-(difluoromethoxy)-5-iodobenzoate increases lipophilicity (logP), suggesting better blood-brain barrier penetration compared to the target compound .
  • Reactivity: Iodine at C5 in all analogs facilitates halogen-exchange or cross-coupling reactions. However, the cyano group in the target compound may stabilize transition states in SNAr reactions due to its strong electron-withdrawing nature.

Research Findings and Industrial Relevance

Solubility and Stability

While specific solubility data are unavailable, the compound’s aromaticity and halogen substituents likely confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water. Stability is influenced by the lability of the iodine substituent, which may degrade under prolonged UV exposure.

Industrial Availability

Biopharmacule Speciality Chemicals lists several analogs (e.g., ethyl 2-(difluoromethoxy)-5-iodobenzoate), indicating commercial demand for halogenated benzoates in research and manufacturing . The target compound itself may be tailored for high-throughput synthesis pipelines, leveraging crystallographic tools like SHELX for quality control .

Biological Activity

Ethyl 2-bromo-3-cyano-5-iodobenzoate is a halogenated benzoate derivative that has garnered interest in various fields of biological research due to its potential biological activities. This compound is characterized by the presence of a bromine atom, an iodine atom, and a cyano group, which can influence its interactions within biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.

This compound has the molecular formula C11H8BrINO2C_{11}H_{8}BrINO_{2} and a molecular weight of approximately 379.98 g/mol. The compound is typically a solid or semi-solid at room temperature and sensitive to light, requiring storage in a dark, dry environment at temperatures between 2°C and 8°C .

The biological activity of this compound is largely attributed to its structural components:

  • Halogen Atoms : The presence of bromine and iodine may enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively.
  • Cyano Group : This functional group can participate in various chemical reactions, influencing the compound's reactivity and interactions with biomolecules.

The compound may interact with various molecular targets such as enzymes or receptors, modulating biological processes. These interactions can lead to enzyme inhibition or receptor activation, making it a useful probe for studying metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays. Table 1 summarizes the antimicrobial activities observed:

Bacterial Strain MIC (µg/mL)
E. coli4
Klebsiella pneumoniae8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These findings suggest that this compound could be explored further as a potential antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on cancer cell lines demonstrated that the compound can induce apoptosis in specific cancer types through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study : In vitro assays conducted on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Applications in Research

This compound serves as a valuable tool in various scientific research applications:

  • Biochemical Probes : The compound is utilized to study enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes involved in crucial biochemical processes .
  • Drug Development : Its unique structure makes it a candidate for drug discovery efforts aimed at developing new therapeutic agents targeting bacterial infections or cancer .

Q & A

Q. What are the key steps in synthesizing Ethyl 2-bromo-3-cyano-5-iodobenzoate, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and functionalization of a benzoate ester precursor. Bromination is achieved using reagents like N-bromosuccinimide (NBS), while iodination may employ iodine monochloride (ICl) or CuI-mediated reactions. The ester group is introduced via esterification of the corresponding benzoic acid derivative. Critical parameters include temperature control (e.g., 0–60°C for bromination) and reaction time (4–24 hours), with TLC or HPLC monitoring to ensure intermediate purity. Solvent selection (e.g., DMF for cyano group introduction) and stoichiometric ratios of halogenating agents are key to minimizing side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups).
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving ambiguities in heavy-atom (Br, I) positioning .
  • Mass spectrometry : High-resolution MS confirms molecular weight (expected: ~385 g/mol) and isotopic patterns from bromine/iodine.

Q. How do the functional groups (Br, CN, I, ester) influence reactivity in cross-coupling reactions?

Bromine and iodine serve as leaving groups in Suzuki or Ullmann couplings, while the cyano group can participate in nucleophilic additions or act as a directing group. The ester moiety may hydrolyze under basic conditions, requiring protection during reactions. Steric hindrance from the 3-cyano and 5-iodo groups can slow meta-substitution .

Q. What safety precautions are necessary when handling this compound?

Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of cyano groups and toxicity of halogenated aromatics. Waste disposal must follow protocols for halogen-containing organics. Consult SDS for specific storage guidelines (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as the electron-withdrawing cyano group directing electrophilic substitution to the para position. Molecular docking studies assess interactions with biological targets (e.g., enzymes) for drug design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

When literature is scarce, analog studies (e.g., replacing iodine with chlorine) provide insights. Validate findings using orthogonal assays (e.g., enzymatic inhibition + cell viability tests). Statistical meta-analysis of existing data identifies outliers or methodological biases .

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling with this substrate?

For Suzuki-Miyaura coupling:

  • Use Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts.
  • Optimize base (K2_2CO3_3 vs. Cs2_2CO3_3) and solvent (toluene/EtOH mixtures) to enhance yields.
  • Microwave-assisted synthesis (100–120°C, 30 min) reduces decomposition risks .

Q. What advanced purification techniques address challenges posed by polyhalogenation?

  • Preparative HPLC : C18 columns with acetonitrile/water gradients separate halogenated byproducts.
  • Crystallization : Slow vapor diffusion (hexane/DCM) improves crystal quality for X-ray analysis.
  • Continuous flow reactors : Enhance reproducibility and scalability while reducing side reactions .

Q. How do steric and electronic effects impact nucleophilic aromatic substitution (SNAr) at the 5-iodo position?

The iodine’s large size creates steric hindrance, but its weak C-I bond facilitates displacement. Electron-withdrawing groups (CN, ester) activate the ring for SNAr. Kinetic studies (e.g., varying nucleophile concentration) differentiate between steric vs. electronic dominance .

Q. What structure-activity relationship (SAR) studies guide medicinal chemistry applications?

Replace iodine with bioisosteres (e.g., CF3_3) to modulate lipophilicity. Modify the ester to an amide for protease resistance. Assay libraries (e.g., kinase inhibition panels) link substituent patterns to activity. Toxicity is assessed via Ames tests or zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-3-cyano-5-iodobenzoate
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Ethyl 2-bromo-3-cyano-5-iodobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.